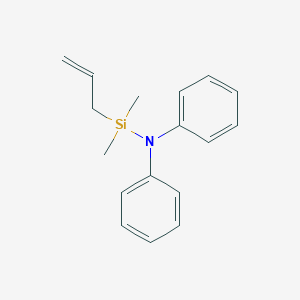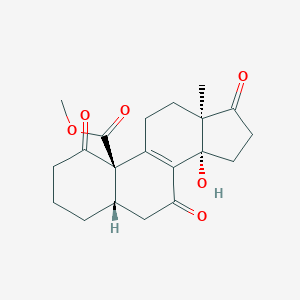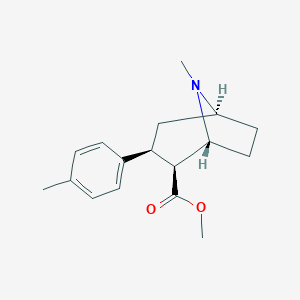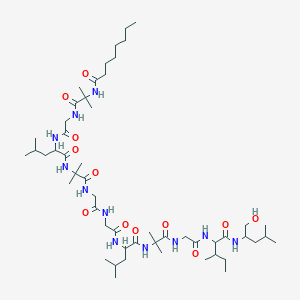![molecular formula C17H18ClN3O B237603 N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide, commonly known as 3-Cl-PABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of para-aminobenzoic acid (PABA) derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves its ability to modulate various signaling pathways in cells. In cancer cells, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation research has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to have low toxicity in animal studies. However, one limitation of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide. One potential direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on epigenetic modifications and cellular metabolism. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide could help to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 3-chloro-2-(1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, research in neurodegenerative diseases has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can protect neurons from oxidative stress and prevent the onset of neurodegeneration.
Propriétés
Nom du produit |
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide |
|---|---|
Formule moléculaire |
C17H18ClN3O |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-4-8-15(16(14)21-10-2-1-3-11-21)20-17(22)13-6-5-9-19-12-13/h4-9,12H,1-3,10-11H2,(H,20,22) |
Clé InChI |
ICSUTLFODSZNTO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)